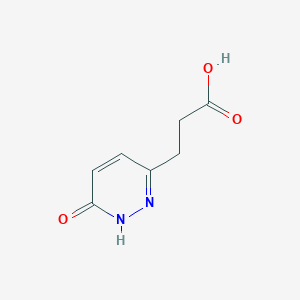

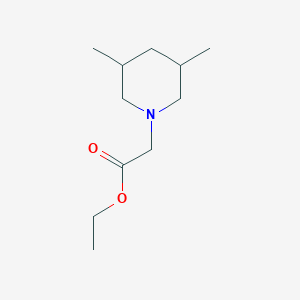

3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid

カタログ番号 B1322765

CAS番号:

6397-53-1

分子量: 168.15 g/mol

InChIキー: UUYJLNMTBRSWCO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

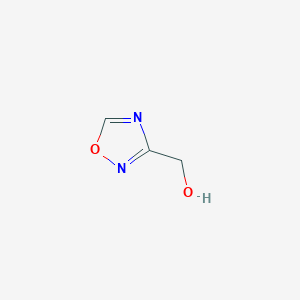

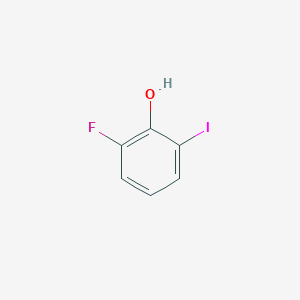

“3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid” is a chemical compound with the molecular formula C7H8N2O3 . It is also known as Cinchonains VII and is a natural product extracted from the bark of the Cinchona tree.

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3/c10-6-3-1-5 (8-9-6)2-4-7 (11)12/h1-3,8H,4H2, (H,9,10) (H,11,12). The InChI key is DXPOZKOAZJRKQR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.15 g/mol . It has a density of 1.42g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not specified .科学的研究の応用

Synthesis and Biological Evaluation

- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid derivatives have been synthesized for biological evaluations, focusing on compounds with pyridazine and 1,3,4-oxadiazole rings, which are significant in medicinal chemistry (Shainova et al., 2019).

Pharmaceutical Development

- In pharmaceutical research, derivatives of this compound have been identified as potent antagonists for specific receptors, suggesting potential in drug development for conditions like osteoporosis (Hutchinson et al., 2003).

Chemical Synthesis and Applications

- These compounds are efficient in chemical synthesis, particularly in esterification reactions of carboxylic acids, highlighting their utility in organic chemistry (Won et al., 2007).

Structural and Hydrogen Bonding Studies

- Structural studies, including hydrogen bonding analysis in similar compounds, provide insights into their chemical properties and potential applications (Dobbin et al., 1993).

Analytical Methods for Quality Control

- Analytical methods for quality control of active pharmaceutical ingredients derived from such compounds have been developed, showcasing their significance in pharmaceutical manufacturing (Zubkov et al., 2016).

Condensation Reactions and Compound Formation

- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid is involved in various condensation reactions leading to the formation of novel compounds with potential pharmaceutical applications (Al-Mousawi & El-Apasery, 2012).

Ring Cyclization and Synthesis Methods

- Thermolysis studies of related compounds have provided new synthetic routes to distinct chemical structures, expanding the scope of chemical synthesis (Maeba & Castle, 1979).

Exploration of Novel Ring Systems

- Research on 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid derivatives has led to the synthesis of new ring systems, contributing to the diversity of chemical compounds (El‐Ashry et al., 1987).

Intermediates in Synthesis of Biologically Active Compounds

- These compounds serve as intermediates in synthesizing biologically active thiazan-4-ones, demonstrating their role in developing new pharmaceuticals (Orlinskii, 1996).

特性

IUPAC Name |

3-(6-oxo-1H-pyridazin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1,3H,2,4H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYJLNMTBRSWCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629334 |

Source

|

| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid | |

CAS RN |

6397-53-1 |

Source

|

| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

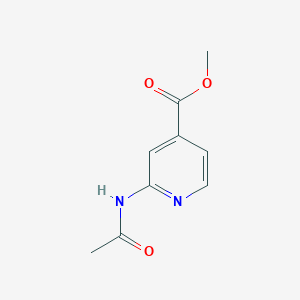

Methyl 2-acetamidoisonicotinate

98953-21-0

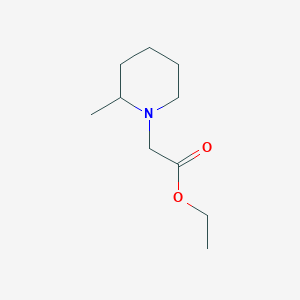

Ethyl (2-methylpiperidin-1-yl)acetate

895869-57-5

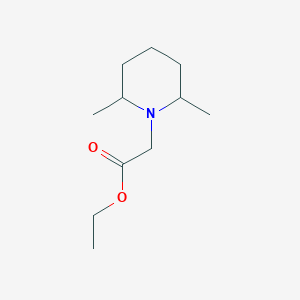

Ethyl (2,6-dimethylpiperidin-1-yl)acetate

91370-59-1

Ethyl (3,5-dimethylpiperidin-1-yl)acetate

901629-09-2

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)